molecular formula C15H14BrNO2 B291126 N-(4-bromo-2-methylphenyl)-2-methoxybenzamide

N-(4-bromo-2-methylphenyl)-2-methoxybenzamide

Cat. No. B291126
M. Wt: 320.18 g/mol
InChI Key: QXTBHPICDKYFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Kuopio, Finland, and has since been used extensively in scientific research to study the role of the CB2 receptor in various physiological and pathological processes.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is a selective antagonist of the CB2 receptor, which is primarily expressed on immune cells. The CB2 receptor is involved in regulating immune function and inflammation, and its activation has been shown to have anti-inflammatory effects. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide blocks the activation of the CB2 receptor by other molecules, thereby preventing its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in different experimental models. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the migration of immune cells to sites of inflammation. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been shown to have anti-tumor effects in some cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide in scientific research is its high selectivity for the CB2 receptor, which allows for specific targeting of this receptor in experimental models. However, one limitation of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-methoxybenzamide and the CB2 receptor. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective CB2 receptor antagonists for use in therapeutic applications. Finally, the potential use of CB2 receptor agonists as immunomodulatory agents in the treatment of autoimmune diseases is an area of active research.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 4-bromo-2-methylphenol with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate is then reacted with 2-methoxybenzamide in the presence of a base such as potassium carbonate to yield the final product, N-(4-bromo-2-methylphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been used in a wide range of scientific research studies, particularly in the field of immunology and inflammation. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been studied for its potential therapeutic effects in various diseases, such as multiple sclerosis and cancer.

properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

QXTBHPICDKYFON-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC

solubility

0.7 [ug/mL]

Origin of Product

United States

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